molecular formula C21H13NO3 B7467366 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile

Cat. No. B7467366
M. Wt: 327.3 g/mol
InChI Key: DGNHMDOFJBHOAL-UHFFFAOYSA-N
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Description

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile, commonly known as OPB-9195, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPB-9195 is a synthetic small molecule that belongs to the class of benzoylphenylurea compounds.

Mechanism of Action

OPB-9195 acts as a selective inhibitor of the TGF-β type I receptor kinase. TGF-β is a cytokine that plays a crucial role in cell growth, differentiation, and apoptosis. The inhibition of TGF-β signaling by OPB-9195 leads to the suppression of cancer cell growth and the prevention of fibrosis.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have a significant impact on various biochemical and physiological processes. It inhibits the activation of TGF-β signaling pathways, leading to the suppression of cancer cell growth and the prevention of fibrosis. OPB-9195 also regulates the immune response and reduces inflammation.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of OPB-9195 is that it may have off-target effects, which can lead to unwanted side effects.

Future Directions

For research on OPB-9195 include investigating its potential therapeutic applications in other diseases and developing more selective TGF-β inhibitors.

Synthesis Methods

OPB-9195 can be synthesized by the reaction of 4-hydroxybenzonitrile with 4-(2-oxo-2-phenylacetyl)phenol in the presence of a base catalyst. The reaction produces 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile as a white solid with a yield of approximately 70%.

Scientific Research Applications

OPB-9195 has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, anti-inflammatory, and antifibrotic properties. OPB-9195 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

4-[4-(2-oxo-2-phenylacetyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c22-14-15-6-10-18(11-7-15)25-19-12-8-17(9-13-19)21(24)20(23)16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNHMDOFJBHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile

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